2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound features a complex structure characterized by a nitro group, dichloromethyl substituent, and a methyl group at specific positions on the imidazo[1,2-a]pyridine ring. The presence of these functional groups may confer unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry.
The synthesis and analysis of imidazo[1,2-a]pyridine derivatives have been extensively documented in the literature. Research has focused on their biological activities, synthetic methodologies, and potential applications in pharmaceuticals. Notably, imidazo[1,2-a]pyridine derivatives have been linked to various therapeutic effects, including antimicrobial and anticancer activities .
This compound can be classified as:
The synthesis of 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine can be achieved through several methods that involve the functionalization of imidazo[1,2-a]pyridine precursors. Common synthetic strategies include:
For example, one effective method involves the reaction of 2-amino-3-nitropyridine with dichloromethyl methyl ether under acidic conditions to yield the desired product. The reaction conditions must be optimized to control regioselectivity and yield.
The molecular structure of 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine includes:
The molecular formula is , with a molar mass of approximately 248.08 g/mol. The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
The compound can undergo various chemical reactions typical for imidazo[1,2-a]pyridines:
For instance, reduction of the nitro group can be achieved using zinc dust in acidic conditions or catalytic hydrogenation.
The mechanism of action for 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine involves its interaction with biological targets such as enzymes or receptors. The nitro group may play a role in biological activity by undergoing reduction within cells to form reactive intermediates that interact with cellular macromolecules.
Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines and may function through mechanisms such as apoptosis induction or inhibition of cell proliferation .
Quantitative analyses such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time.
2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine has potential applications in:
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged heterocyclic framework in medicinal chemistry due to its versatile pharmacological profile and capacity for structural diversification. This fused 5,6-bicyclic system exhibits intrinsic planarity, enabling optimal interactions with biological targets through π-π stacking, hydrogen bonding, and hydrophobic contacts [2] [3]. Its electron-rich nature facilitates binding to diverse enzyme active sites, particularly in infectious disease and oncology targets. Clinically, this scaffold is validated by FDA-approved drugs: Zolpidem (insomnia), Alpidem (anxiolytic), and Olprinone (cardiotonic) exploit the IP core for target specificity [2].
In anti-infective drug discovery, the IP scaffold’s significance is exemplified by Telacebec (Q203), a clinical-stage anti-tubercular agent targeting the Mycobacterium tuberculosis (Mtb) cytochrome bcc complex (QcrB subunit). Telacebec inhibits oxidative phosphorylation, demonstrating nanomolar potency against drug-resistant strains [3]. The scaffold’s synthetic flexibility allows strategic decoration at positions 2, 3, 6, 7, and 8, enabling optimization of pharmacokinetic and pharmacodynamic properties. For instance, 2,7-dimethyl substitutions enhance anti-tubercular activity, while 3-carboxamide derivatives improve solubility and target affinity [3]. The structural adaptability of IP derivatives underpins their broad therapeutic applications, spanning antimicrobial, anticancer, and antiparasitic agents.
Table 1: Physicochemical Properties of 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine
Property | Value | Source |
---|---|---|
CAS Number | 1313712-28-5 | [4] [5] |
Molecular Formula | C~9~H~7~Cl~2~N~3~O~2~ | [1] [5] |
Molecular Weight | 260.08 g/mol | [4] [5] |
SMILES Notation | O=N+[O-] | [4] |
Storage Conditions | Sealed, dry, 2-8°C | [4] |
The strategic incorporation of nitro and dichloromethyl groups at the 3- and 2-positions, respectively, critically defines the bioactivity of IP derivatives. The nitro group (–NO~2~) serves dual roles:
The dichloromethyl moiety (–CHCl~2~) contributes through:
In 2-(dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine, these groups synergize: The 7-methyl group further modulates electron density and steric bulk, optimizing target engagement. This combination is designed for enhanced bioactivity against resistant pathogens, leveraging both redox disruption and electrophilic alkylation mechanisms.
The medicinal evolution of nitroimidazo[1,2-a]pyridines reflects iterative optimization driven by unmet needs in infectious disease therapy:
Table 2: Key Milestones in Nitroimidazo[1,2-a]pyridine Drug Development
Era | Representative Compound | Therapeutic Application | Key Advancement |
---|---|---|---|
1980s–1990s | Zolpidem | Insomnia | GABA~A~ receptor selectivity |
2000s–2010s | Hit A (8-bromo-6-chloro-3-nitro-IP) | Antileishmanial | NTR1 bioactivation; IC~50~ ~1 μM vs L. donovani |
2010s–Present | Telacebec (Q203) | Anti-tubercular (Phase II) | QcrB inhibition; MIC~90~ ≤0.006 μM vs Mtb |
2020s | 8-Arylthio-3-nitro-IPs | Broad-spectrum antiprotozoal | Non-genotoxic NTR1 substrates |
The historical trajectory underscores 2-(dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine as a strategic innovation, merging dichloromethyl electrophilicity with NTR1-targeted nitro reduction for enhanced anti-infective activity [4] [7] [8].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3